Tripotassium sodium disulphate
Description
Tripotassium sodium disulphate is an inorganic compound with the inferred chemical formula K₃Na(SO₄)₂, comprising three potassium ions, one sodium ion, and two sulfate groups. For instance, Okada and Ossaka (cited in ) investigated its crystal structure alongside potassium-sodium sulfate, highlighting its relevance in materials science for capturing Sr²⁺ ions .
This compound is hypothesized to exhibit high solubility in water due to the ionic nature of potassium and sodium cations, similar to other alkali metal sulfates. Its basic pH (common for sulfates) and stability under standard conditions make it suitable for industrial and environmental applications, such as wastewater treatment for heavy metal removal .
Properties
CAS No. |
16349-83-0 |
|---|---|
Molecular Formula |
K3NaO8S2 |
Molecular Weight |
332.41 g/mol |
IUPAC Name |
tripotassium;sodium;disulfate |
InChI |
InChI=1S/3K.Na.2H2O4S/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
InChI Key |
PGOOCLFVCAAIOJ-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
Other CAS No. |
16349-83-0 |
Synonyms |
tripotassium sodium disulphate |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification Issues
-
Nomenclature confusion : The term "disulphate" typically refers to the disulfate ion , but no known compound matches the formula .
-
Possible misinterpretations :
Key Reactions of Sodium Thiosulfate (Na2S2O3Na_2S_2O_3Na2S2O3)
| Reaction Type | Equation | Conditions/Catalysts |
|---|---|---|
| Acid decomposition | Dilute HCl, room temperature | |
| Redox with iodine | Neutral/acidic media, starch indicator | |
| Oxidation by bromine | Excess bromine |
Thermal Decomposition
Sodium thiosulfate decomposes at 300°C:
Producing sodium sulfate and sodium pentasulfide .
Hypothetical Reactions for K3NaS2O7K_3NaS_2O_7K3NaS2O7
If such a compound existed, its reactivity might resemble other alkali disulfates:
-
Acid reaction :
-
Thermal decomposition :
Recommendations for Further Clarification
-
Verify the compound’s IUPAC name or formula.
-
Explore analogs like potassium sodium sulfate () or potassium disulfate () .
The absence of verifiable data on "this compound" suggests either a nomenclature error or a non-standard compound. For authoritative guidance, consult the CRC Handbook of Chemistry and Physics or peer-reviewed journals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
The table below compares tripotassium sodium disulphate with analogous sulfates and phosphates:
Functional Differences
- Ion Exchange Capacity : this compound demonstrates superior Sr²⁺ adsorption compared to pure potassium or sodium sulfates, attributed to its layered crystal structure facilitating ion exchange . In contrast, K₂SO₄ and Na₂SO₄ lack such structural features.
- Buffering vs. Its sodium-potassium synergy may enhance stability in high-ionic-strength environments.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Tripotassium sodium disulphate with high purity for crystallographic studies?
- Methodological Answer : Synthesis involves stoichiometric reactions between sodium sulfate and potassium sulfate precursors under controlled dehydration conditions. Purification typically includes recrystallization from aqueous solutions at pH 7–9 to minimize hydrolysis. Structural validation via X-ray diffraction (XRD) is critical, as demonstrated in studies resolving its orthorhombic lattice parameters (Pna2₁ space group) .
Q. Which spectroscopic techniques are most effective for characterizing sulfate coordination in this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy (400–1200 cm⁻¹ range) identifies symmetric/asymmetric S–O stretching modes. Raman spectroscopy complements this by detecting lattice vibrations, while X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states. Cross-validation with XRD data ensures accurate assignment of sulfate geometry .
Q. What stoichiometric considerations are critical to avoid byproduct formation during synthesis?
- Methodological Answer : Maintain a 3:1 molar ratio of potassium to sodium ions during precursor mixing. Excess potassium sulfate minimizes Na₂S₂O₇ impurities, as residual sodium ions can form hygroscopic byproducts. Monitor reaction progress via conductivity measurements to ensure complete sulfation .
Advanced Research Questions
Q. How do temperature and pH variations during synthesis affect the crystal lattice stability of this compound?
- Methodological Answer : High-temperature annealing (>200°C) induces phase transitions from orthorhombic to monoclinic structures, detectable via differential scanning calorimetry (DSC). Adjusting pH below 6.5 destabilizes the disulfate anion, leading to partial hydrolysis; in-situ Raman spectroscopy can track these structural changes .
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound in aqueous environments?
- Methodological Answer : Density functional theory (DFT) simulations using VESTA software model the compound’s bandgap and charge distribution. Input crystallographic data (e.g., lattice parameters from ) to assess interactions with polar solvents. Validate predictions experimentally via cyclic voltammetry to measure redox activity.
Q. What methodologies resolve contradictions in reported crystallographic data for this compound?
- Methodological Answer : Reanalyze historical XRD datasets using Rietveld refinement to account for overlooked anisotropic displacement parameters. Compare results with neutron diffraction studies, which better resolve light atoms (e.g., oxygen). Discrepancies often arise from incomplete dehydration during synthesis .
Q. How can advanced thermal analysis (TGA-MS) elucidate the decomposition pathway of this compound?
- Methodological Answer : Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies gas evolution (e.g., SO₃ at 450–500°C) during decomposition. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) calculates activation energies for each step, revealing intermediate phases like K₂S₂O₇ .
Q. What are the challenges in quantifying sulfate content via ion chromatography, and how can they be mitigated?
- Methodological Answer : Interference from phosphate or carbonate contaminants requires pre-treatment with barium chloride precipitation. Use a mobile phase of 8.0 mM sodium carbonate/1.0 mM sodium bicarbonate (as in ) to optimize anion separation. Validate with spiked recovery experiments to ensure >95% accuracy.
Methodological Notes
- Data Contradiction Analysis : Cross-reference XRD patterns with the Inorganic Crystal Structure Database (ICSD) to identify outliers.
- Experimental Design : For stability studies, use controlled-atmosphere chambers to isolate humidity effects, as sulfates are prone to deliquescence .
- Safety Protocols : While specific handling data for this compound is limited, general sulfate safety guidelines (e.g., PPE for dust inhalation) apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
